Technical Whitepaper: 3-(tert-Butyldimethylsilyloxy)glutaric Acid & Derivatives
Technical Whitepaper: 3-(tert-Butyldimethylsilyloxy)glutaric Acid & Derivatives
Core Synthon for HMG-CoA Reductase Inhibitor Synthesis
Executive Summary & Chemical Identity
3-(tert-Butyldimethylsilyloxy)glutaric acid (TBS-protected 3-hydroxyglutaric acid) is a critical prochiral intermediate used primarily in the pharmaceutical industry for the asymmetric synthesis of "super-statins," including Rosuvastatin and Pitavastatin.
While the free acid exists, the compound is most frequently manufactured, stored, and utilized in its dehydrated form, 3-(tert-Butyldimethylsilyloxy)glutaric anhydride , due to the latter's superior stability and reactivity profile for desymmetrization reactions.
Chemical Identity Table[1][2]
| Property | Free Acid Form | Anhydride Form (Commercial Standard) |
| Chemical Name | 3-(tert-Butyldimethylsilyloxy)pentanedioic acid | 3-(tert-Butyldimethylsilyloxy)glutaric anhydride |
| CAS Number | 113794-48-2 | 91424-40-7 |
| Molecular Formula | C₁₁H₂₂O₅Si | C₁₁H₂₀O₄Si |
| Molecular Weight | 262.38 g/mol | 244.36 g/mol |
| Appearance | Viscous oil or low-melting solid | White to off-white crystalline solid |
| Solubility | Methanol, DMSO, Ethyl Acetate | Dichloromethane, THF, Toluene |
| Stability | Hygroscopic; tends to dehydrate | Moisture sensitive; hydrolyzes to acid |
Synthetic Utility: The Prochiral Node
The strategic value of this molecule lies in its symmetry. The 3-position hydroxyl group is protected by a bulky tert-butyldimethylsilyl (TBS) group. This protection serves two functions:
-
Chemoselectivity: It prevents the hydroxyl group from interfering during the aggressive acylation or reduction steps required to build the statin side chain.
-
Stereocontrol: The bulky TBS group influences the facial selectivity during subsequent desymmetrization.
The "Statin Side Chain" Connection
Statins function by mimicking the HMG-CoA intermediate. This requires a specific dihydroxyheptanoic acid pharmacophore with (3R, 5S) stereochemistry. 3-(tert-Butyldimethylsilyloxy)glutaric anhydride serves as the "core" that provides carbons C3, C4, and C5 of this pharmacophore.
Through enzymatic or chemical desymmetrization , the symmetric anhydride is opened to form a chiral hemi-ester, effectively setting the stereochemistry for the entire drug molecule.
Visualization: Synthetic Workflow & Desymmetrization
The following diagram illustrates the transformation from the raw material (3-hydroxyglutaric acid) to the chiral statin intermediate.
Caption: Transformation of 3-Hydroxyglutaric acid into the chiral statin pharmacophore via the anhydride intermediate.
Experimental Protocols
Protocol A: Synthesis of the Anhydride from Dimethyl 3-hydroxyglutarate
Note: This route is preferred in industrial settings as the diester is cheaper than the free acid.
Reagents: Dimethyl 3-hydroxyglutarate, Imidazole, tert-Butyldimethylsilyl chloride (TBSCl), KOH (aq), Acetic Anhydride.
-
Silylation:
-
Dissolve dimethyl 3-hydroxyglutarate (1.0 eq) in DMF (5 vol).
-
Add Imidazole (2.5 eq) followed by TBSCl (1.2 eq) portion-wise at 0°C.
-
Stir at room temperature for 12 hours. Monitor by TLC (Hexane:EtOAc 8:1).
-
Quench: Pour into ice water and extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate to yield Dimethyl 3-(tert-butyldimethylsilyloxy)glutarate.
-
-
Hydrolysis (Formation of CAS 113794-48-2):
-
Dissolve the silylated diester in MeOH/THF (1:1).
-
Add aqueous KOH (2.5 eq) and stir at room temperature for 4 hours.
-
Acidify carefully with 1N HCl to pH 3-4.
-
Extract with Ethyl Acetate. The residue obtained is the Free Acid (CAS 113794-48-2) .
-
-
Cyclization to Anhydride (Formation of CAS 91424-40-7):
-
Dissolve the crude acid in Acetic Anhydride (3 vol).
-
Heat to reflux (140°C) for 2 hours.
-
Concentrate under high vacuum to remove excess acetic anhydride and acetic acid.
-
Purification: Recrystallize from Hexane/Toluene to obtain white crystals.
-
Protocol B: Handling & Stability Check
The anhydride is moisture-sensitive. Upon exposure to ambient humidity, it hydrolyzes back to the diacid (CAS 113794-48-2), which can alter stoichiometry in subsequent reactions.
-
Storage: Store under Nitrogen/Argon at 2–8°C.
-
QC Check (H-NMR):
-
Dissolve 10 mg in CDCl₃.
-
Anhydride Signals: Look for the symmetric ring protons at ~2.8–3.0 ppm (dd).
-
Hydrolysis Indicator: If a broad singlet appears at ~10–12 ppm (COOH), the sample has degraded to the acid.
-
Analytical Characterization (Anhydride)
To validate the integrity of CAS 91424-40-7 prior to use in drug development:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 0.08 (s, 6H, Si-(CH₃)₂).
-
δ 0.88 (s, 9H, Si-tBu).
-
δ 2.85–2.95 (m, 4H, -CH₂-C(=O)-).
-
δ 4.55 (m, 1H, -CH-O-).
-
-
¹³C NMR:
-
Distinct carbonyl peak at ~166 ppm (anhydride C=O).
-
C-O peak at ~65 ppm.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4141040, 3-(tert-Butyldimethylsilyloxy)glutaric anhydride. Retrieved from [Link]
-
Watanabe, M., et al. (1995). Synthesis of the HMG-CoA Reductase Inhibitor NK-104 (Pitavastatin). Bioorganic & Medicinal Chemistry.[1][2][3] (Contextual citation for the use of glutaric anhydride derivatives in statin synthesis).
- Kaneka Corporation.Process for producing 3-(tert-butyldimethylsilyloxy)glutaric anhydride.
